molecular formula C27H26ClN3O2 B11414263 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11414263
M. Wt: 460.0 g/mol
InChI Key: VLYXNLHDWSDBJV-UHFFFAOYSA-N
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Description

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a chlorophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The chlorophenoxyethyl side chain can be introduced via nucleophilic substitution reactions, using appropriate chlorophenoxyethyl halides. The final step involves the formation of the pyrrolidinone ring, which can be synthesized through cyclization reactions involving amines and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to act as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is unique due to its combination of structural features, including the benzimidazole core, pyrrolidinone ring, and chlorophenoxyethyl side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-2-19-7-3-5-9-24(19)31-18-20(17-26(31)32)27-29-23-8-4-6-10-25(23)30(27)15-16-33-22-13-11-21(28)12-14-22/h3-14,20H,2,15-18H2,1H3

InChI Key

VLYXNLHDWSDBJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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